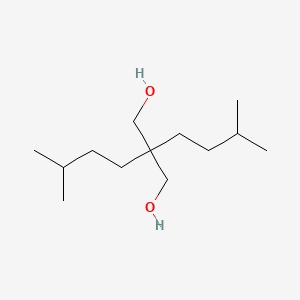

2,2-Diisoamyl-1,3-propanediol

Description

Overview of Research Significance

The primary research significance of 2,2-disubstituted-1,3-propanediols, including the diisoamyl variant, lies in their utility as prochiral substrates in asymmetric synthesis. A major challenge in organic synthesis is the creation of acyclic all-carbon quaternary stereocenters, which are carbon atoms bonded to four other distinct carbon groups. researchgate.net The conformational flexibility of acyclic systems makes this a formidable task. researchgate.net

Compounds like 2,2-diisoamyl-1,3-propanediol possess a plane of symmetry and two chemically equivalent hydroxyl (-OH) groups. This symmetry allows for a process called desymmetrization, where a chiral catalyst selectively modifies one of the two identical functional groups. organic-chemistry.orgacs.orgnih.gov This reaction breaks the symmetry of the molecule, producing a chiral diol with a quaternary stereocenter. researchgate.netacs.org Such chiral building blocks are highly valuable intermediates in the synthesis of complex bioactive molecules and pharmaceuticals. organic-chemistry.org The development of efficient catalysts for these transformations is an active area of contemporary research. researchgate.netnih.gov

Historical Context of 1,3-Propanediol (B51772) Derivatives in Academic Inquiry

The academic and industrial journey of 1,3-propanediol (PDO) and its derivatives spans over a century.

Early Discovery: The parent compound, 1,3-propanediol, was first identified in 1881 by August Freund as a product of glycerol (B35011) fermentation by Clostridium pasteurianum. researchgate.net Further investigation into microbial production continued, with the Delft Microbiology School analyzing the fermentation process in 1928. researchgate.netpan.pl

Chemical Synthesis Era: In the 20th century, chemical synthesis routes became dominant for industrial production. Two notable processes were developed: the Shell process, which involves the hydroformylation of ethylene (B1197577) oxide, and the Degussa process, which starts with the hydration of acrolein. frontiersin.org These methods, however, relied on petroleum-based feedstocks. chemmethod.com

Rise of Substituted Diols: The utility of substituted propanediols gained recognition over time. Patents from the mid-20th century describe processes for producing various 2,2-disubstituted propanediols and their monoesters, highlighting their value as intermediates, particularly for plasticizers. google.com It became common practice to use mixtures of 2,2-dialkyl-1,3-propanediols to achieve desired properties such as hardness, flexibility, and temperature stability in polymers. google.com

Biotechnological Renaissance: Responding to environmental and sustainability concerns, the late 20th and early 21st centuries saw a renewed and intensified interest in biotechnological routes to PDO. chemmethod.comnih.gov This was driven by the increasing availability of crude glycerol as a byproduct of biodiesel production. pan.plchemmethod.com Research has focused on using various microorganisms, including genetically engineered Escherichia coli, to ferment glycerol or glucose into PDO more efficiently and with less environmental impact than traditional chemical synthesis. pan.plnih.gov This shift has helped transition 1,3-propanediol from a "specialty chemical" to a "commodity chemical". chemmethod.comnih.gov

Current Landscape of this compound Studies

Direct and extensive research focusing solely on this compound is not prominent in recent literature. However, the current landscape is defined by advanced studies on the broader class of 2,2-disubstituted-1,3-propanediols to which it belongs.

A significant area of recent investigation involves the development of novel chiral catalysts for the enantioselective desymmetrization of these diols. Research published in 2023 details the design and synthesis of C2-symmetric chiral borinic acids that act as highly efficient catalysts for this purpose. organic-chemistry.orgacs.orgnih.gov These catalysts can precisely discriminate between the two hydroxyl groups in 2,2-disubstituted-1,3-propanediols, even at low catalyst loadings (e.g., 1.0 mol%). acs.org This method has proven effective for a wide range of substrates with various aryl and alkyl substituents, consistently producing chiral diols with high enantioselectivity. organic-chemistry.orgnih.gov

Mechanistic studies using 11B NMR have confirmed the formation of a key tetracoordinate borinate intermediate in the catalytic cycle, and stereocontrol models have been proposed to explain the high selectivity observed. nih.gov While these studies may not have used this compound as an explicit example, the principles and methodologies are directly applicable. The future of research for this compound is intrinsically linked to its potential application in such advanced asymmetric transformations, providing access to unique chiral structures for further synthetic endeavors. acs.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 2,2-diisopentyl-1,3-propanediol |

| CAS Number | 403519-64-2 sigmaaldrich.cn |

| Molecular Formula | C13H28O2 sigmaaldrich.cn |

| Molecular Weight | 216.36 g/mol sigmaaldrich.com |

| InChI Key | CRJRLBBFSRNKLY-UHFFFAOYSA-N sigmaaldrich.cn |

Table 2: Selected Historical Milestones in 1,3-Propanediol Research

| Year | Milestone | Significance |

| 1881 | August Freund identifies 1,3-propanediol from glycerol fermentation. researchgate.net | First discovery of the compound and its biological origin. |

| 1928 | Delft Microbiology School analyzes the fermentation process. researchgate.netpan.pl | Early academic inquiry into the biotechnological pathway. |

| 1965 | Patent filed for preparing 2,2-disubstituted-1,3-propanediol monoesters. google.com | Demonstrates early industrial interest in substituted derivatives. |

| 1990s | Development of industrial chemical synthesis routes (Shell, Degussa). pan.pl | Established large-scale production from petrochemical sources. |

| 2000s | Commercialization of bio-based 1,3-propanediol production. chemmethod.com | Shift towards sustainable manufacturing using renewable feedstocks. |

| 2023 | Reports on C2-symmetric chiral borinic acid catalysts for desymmetrization. organic-chemistry.orgacs.orgnih.gov | Represents the cutting-edge in asymmetric synthesis using 2,2-disubstituted-1,3-propanediols. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-bis(3-methylbutyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-11(2)5-7-13(9-14,10-15)8-6-12(3)4/h11-12,14-15H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJRLBBFSRNKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CCC(C)C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659897 | |

| Record name | 2,2-Bis(3-methylbutyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403519-64-2 | |

| Record name | 2,2-Bis(3-methylbutyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Chemical Transformations of 2,2 Diisoamyl 1,3 Propanediol

Synthetic Routes and Methodological Innovations

The synthesis of 2,2-disubstituted-1,3-propanediols is typically achieved through a two-step process involving an aldol-type condensation followed by a reduction reaction. This general strategy is considered the most direct and industrially scalable approach.

Preparation Strategies and Reaction Conditions

The most probable synthetic route to 2,2-Diisoamyl-1,3-propanediol involves a crossed aldol (B89426) condensation reaction between formaldehyde (B43269) and 2,2-diisoamylethanal. This reaction forms an intermediate, 3-hydroxy-2,2-diisoamylpropanal. Due to the absence of α-hydrogens in 2,2-diisoamylethanal, it can only act as the enolate acceptor, reacting with the enolate of formaldehyde or, more commonly under basic conditions, proceeding via a tandem aldol condensation-Cannizzaro reaction.

Aldol Condensation: An aldehyde containing α-hydrogens is reacted with formaldehyde in the presence of a base catalyst (like calcium oxide or a tertiary amine) to form a hydroxymethylated aldehyde intermediate. In this specific case, the starting aldehyde would be 2,2-diisoamylethanal.

Reduction: The resulting intermediate aldehyde (3-hydroxy-2,2-diisoamylpropanal) is then reduced to the corresponding diol. This reduction can be accomplished either by catalytic hydrogenation using catalysts such as Raney nickel or copper chromite under hydrogen pressure, or by chemical reduction using hydride reagents like sodium borohydride.

A common industrial method for similar structures, like 2,2-dimethyl-1,3-propanediol (neopentyl glycol), involves reacting isobutyraldehyde (B47883) with formaldehyde in the presence of a basic catalyst. The intermediate, hydroxypivaldehyde, is simultaneously reduced by the formaldehyde (acting as a hydride donor in a crossed-Cannizzaro reaction) to form neopentyl glycol and formate. A similar pathway is expected for the synthesis of this compound.

Optimization of Synthetic Yield and Selectivity

Optimizing the synthesis of this compound would require careful control over the reaction conditions for both the condensation and reduction steps to maximize yield and minimize byproducts.

For the Aldol Condensation Step:

Molar Ratio: The molar ratio of formaldehyde to 2,2-diisoamylethanal is a critical parameter. An excess of formaldehyde is typically used to ensure complete conversion of the starting aldehyde and to participate in the subsequent reduction step.

Catalyst: The choice and concentration of the base catalyst influence the reaction rate and the formation of byproducts.

Temperature: The reaction is exothermic and requires temperature control to prevent side reactions, such as the self-condensation of formaldehyde (Cannizzaro reaction).

For the Reduction Step:

Catalytic Hydrogenation: Optimization involves selecting an appropriate catalyst (e.g., Ni, Cu, Pd), hydrogen pressure, and temperature to ensure the complete and selective reduction of the aldehyde group without causing degradation of the molecule.

Chemical Reduction: When using reagents like sodium borohydride, optimization would focus on solvent choice, temperature, and stoichiometry to achieve high yields.

The following interactive table illustrates potential parameters for optimizing the synthesis based on typical conditions for related compounds.

| Parameter | Aldol Condensation Range | Reduction (Hydrogenation) Range | Notes |

| Temperature (°C) | 60 - 95 | 100 - 150 | Temperature control in the aldol step is crucial to manage the exothermic reaction. |

| Pressure (bar) | 1 - 5 | 50 - 150 | Higher pressure in hydrogenation increases the reaction rate. |

| Catalyst | Triethylamine / CaO | Raney Ni / Copper Chromite | Base catalyst for condensation; Metal catalyst for hydrogenation. |

| Reactant Ratio | 2:1 to 3:1 (HCHO:Aldehyde) | N/A | Excess formaldehyde drives the reaction to completion and acts as a reducing agent in some methods. |

| Reaction Time (h) | 1 - 4 | 2 - 6 | Monitored by chromatography to determine completion. |

Development of Novel Synthetic Precursors

The key precursor for this synthesis is 2,2-diisoamylethanal . While not a common commodity chemical, its synthesis can be envisioned through standard organic methodologies. A plausible route involves the α-alkylation of an appropriate starting material. For instance, the enolate of isovaleraldehyde (B47997) could be formed using a strong base like lithium diisopropylamide (LDA) and then alkylated with an isoamyl halide (e.g., isoamyl bromide). A second alkylation step would yield the desired 2,2-disubstituted aldehyde. Alternatively, starting from a simpler aldehyde like propanal, sequential alkylation at the α-position with isoamyl bromide could also yield the target precursor after an oxidation state adjustment. The other primary precursor, formaldehyde , is an abundant and inexpensive commodity chemical, typically used as an aqueous solution (formalin).

Derivatization Reactions and Functional Group Interconversions

The two primary hydroxyl groups of this compound are the main sites for chemical transformations, allowing for the synthesis of a variety of derivatives. The presence of a quaternary carbon atom substituted with two bulky isoamyl groups provides significant steric hindrance around the hydroxyl groups, which may influence reaction rates and conditions compared to less substituted diols.

Esterification and Etherification Studies

Esterification: The diol can undergo esterification with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form mono- and di-esters.

Fischer Esterification: Direct reaction with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) would lead to the corresponding ester. Due to steric hindrance, forcing conditions such as higher temperatures and longer reaction times, along with the removal of water, may be necessary to drive the equilibrium towards the product.

Acylation: Reaction with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) would provide a more efficient route to the esters under milder conditions.

Selective mono-esterification could be achieved by controlling the stoichiometry of the acylating agent. These ester derivatives are expected to be useful as specialty plasticizers or as monomers for polyesters. A patent for analogous compounds describes the selective esterification of 1,3-diols like 2,2-diethyl-1,3-propanediol (B89731) using ion-exchange resins as catalysts.

Etherification: The hydroxyl groups can also be converted to ethers, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Due to the steric bulk, the reaction rate for etherification is expected to be slower than for less hindered primary alcohols.

The following table summarizes plausible derivatization reactions.

| Reaction Type | Reagents | Product Type | Notes |

| Mono-esterification | 1 eq. Carboxylic Acid, H+ catalyst | Monoester | Requires controlled stoichiometry. |

| Di-esterification | >2 eq. Acyl Chloride, Pyridine | Diester | A more reactive method suitable for sterically hindered alcohols. |

| Mono-etherification | 1. 1 eq. NaH 2. 1 eq. Alkyl Halide (R-X) | Monoether | Requires careful control of reagents to avoid di-ether formation. |

| Di-etherification | 1. >2 eq. NaH 2. >2 eq. Alkyl Halide (R-X) | Diether | Proceeds via the Williamson ether synthesis. |

Oxidation and Reduction Chemistry

Oxidation: The primary alcohol groups of this compound can be oxidized to aldehydes or carboxylic acids.

Selective Mono-oxidation: Research on the oxidation of similar compounds, such as 2,2-diethyl-1,3-propanediol, has shown that selective oxidation of one hydroxyl group is possible. researchgate.net Biocatalytic methods using microorganisms can achieve asymmetric oxidation to yield chiral hydroxyalkanoic acids. researchgate.net Chemically, using a stoichiometric amount of a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) could yield the corresponding hydroxy aldehyde (3-hydroxy-2,2-diisoamylpropanal). More potent oxidizing agents like potassium permanganate (B83412) or chromic acid under controlled conditions could produce the hydroxy carboxylic acid (3-hydroxy-2,2-diisoamylpropanoic acid).

Di-oxidation: The use of strong oxidizing agents in excess, such as Jones reagent (CrO₃ in sulfuric acid) or hot nitric acid, would likely lead to the oxidation of both alcohol groups, resulting in the formation of 2,2-diisoamylmalonic acid.

Reduction: As this compound is already in a reduced state (a diol), reduction chemistry primarily applies to its derivatives. For example, the ester or carboxylic acid derivatives formed through the reactions described above can be reduced back to the parent diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a standard functional group interconversion in organic synthesis. The intermediate aldehyde formed during synthesis or selective oxidation can also be readily reduced to the diol.

Formation of Cyclic and Heterocyclic Derivatives

The 1,3-diol functionality of this compound serves as a versatile precursor for the synthesis of various cyclic and heterocyclic derivatives. The spatial arrangement of the two hydroxyl groups is particularly amenable to the formation of six-membered rings through reactions with difunctional reagents.

One of the most common transformations is the formation of cyclic acetals and ketals, specifically 1,3-dioxanes, through the acid-catalyzed reaction with aldehydes and ketones, respectively. organic-chemistry.orglibretexts.orgchegg.com This reaction is a well-established method for protecting the 1,3-diol moiety during multi-step syntheses. organic-chemistry.org The general mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water leads to a carbocation, which is then attacked by the second hydroxyl group of the diol to form the stable cyclic 1,3-dioxane (B1201747) ring. libretexts.orgchegg.com

The reaction is typically carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or a Lewis acid, often with the removal of water to drive the equilibrium towards the product. organic-chemistry.org The stability of the resulting 1,3-dioxane ring makes this an effective protective strategy in organic synthesis. organic-chemistry.org

While specific studies detailing the synthesis of a wide range of heterocyclic derivatives from this compound are not extensively documented in publicly available literature, the principles of 1,3-diol reactivity suggest its potential for forming other heterocyclic systems. For instance, reactions with phosgene (B1210022) or its equivalents could yield cyclic carbonates, and reactions with thionyl chloride could produce cyclic sulfites.

Table 1: Representative Formation of 1,3-Dioxane Derivatives from 1,3-Diols

| Carbonyl Compound | Diol | Catalyst | Product | Reference(s) |

| Benzaldehyde | 1,3-Propanediol (B51772) | H₂SO₄ | 2-Phenyl-1,3-dioxane | chegg.com |

| Various Aldehydes & Ketones | 1,3-Propanediol | Brønsted or Lewis Acids | Substituted 1,3-Dioxanes | organic-chemistry.org |

This table presents generalized reactions for 1,3-diols due to the limited specific data for this compound in the reviewed literature.

Role as an Organic Intermediate in Complex Molecule Synthesis

This compound is recognized as a specialty diol with applications as a monomer in the synthesis of complex polymeric structures such as polyesters and polyurethanes. newhavenpharma.com Its role as an organic intermediate stems from its bifunctional nature, allowing it to be incorporated into polymer chains, thereby imparting specific properties to the final material.

In the realm of polyester (B1180765) synthesis, this compound can undergo polycondensation reactions with dicarboxylic acids or their derivatives. The bulky, non-polar isoamyl groups at the C2 position of the propanediol (B1597323) backbone introduce significant steric hindrance and flexibility into the polymer chain. This structural feature can disrupt the crystallinity of the resulting polyester, leading to materials with lower melting points, increased solubility in organic solvents, and enhanced elastomeric properties. mdpi.com The use of such specialty diols allows for the fine-tuning of the thermal and mechanical properties of polyesters for specific high-performance applications. newhavenpharma.comnih.gov

Similarly, in the synthesis of polyurethanes, this compound can act as a chain extender or be a component of a polyester polyol. utm.myoszk.hugantrade.com When used as a chain extender, it reacts with diisocyanates to build up the polymer backbone. The isoamyl groups contribute to the soft segment of the polyurethane, influencing its flexibility, elasticity, and hydrophobicity. As a component of a polyester polyol, it is first polymerized with a dicarboxylic acid, and the resulting hydroxyl-terminated polyester is then reacted with a diisocyanate to form the polyurethane. google.com The choice of diol is a critical factor in determining the final properties of the polyurethane, such as its hardness, tensile strength, and degradation profile. oszk.hu

The incorporation of this compound into polymers is a key strategy for developing materials with tailored characteristics for use as plasticizers and in high-performance resins. newhavenpharma.com

Table 2: Potential Polymer Systems Incorporating this compound

| Polymer Type | Co-monomer(s) | Potential Properties Influenced by this compound |

| Polyesters | Dicarboxylic acids (e.g., adipic acid, terephthalic acid) | Increased flexibility, reduced crystallinity, enhanced solubility, thermal stability |

| Polyurethanes | Diisocyanates (e.g., MDI, TDI), Dicarboxylic acids (for polyester polyol) | Increased flexibility (soft segment modification), hydrophobicity, tailored mechanical properties |

This table outlines the potential applications and property modifications based on the known use of this compound as a specialty diol for polymers. newhavenpharma.com

Polymer Science and Engineering Applications of 2,2 Diisoamyl 1,3 Propanediol

Monomeric Role in Advanced Polymer Systems

2,2-Diisoamyl-1,3-propanediol is a unique diol monomer characterized by the presence of two bulky isoamyl groups attached to the central carbon atom of the propane-1,3-diol backbone. This distinct molecular architecture is expected to impart specific properties to polymers derived from it, primarily due to steric hindrance and the introduction of flexible, branched aliphatic side chains. These features can significantly influence polymerization kinetics and the final properties of the resulting polymers.

Polymerization into Polyesters

The synthesis of polyesters from this compound would typically involve polycondensation with a suitable dicarboxylic acid or its derivative (e.g., diacyl chloride or diester). The general reaction is a step-growth polymerization, where the hydroxyl groups of the diol react with the carboxyl groups of the diacid to form ester linkages, with the elimination of a small molecule like water.

The bulky diisoamyl groups are anticipated to have a profound effect on the polymerization process and the properties of the resulting polyester (B1180765). The steric hindrance caused by these large side chains could potentially decrease the reactivity of the hydroxyl groups, possibly requiring more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve high molecular weight polymers. nih.gov

The incorporation of the this compound unit into the polyester backbone would disrupt the chain packing and reduce the crystallinity of the material. This is a common effect observed when introducing branched or bulky side groups into a polymer chain. mdpi.com Consequently, polyesters based on this diol are expected to be amorphous or have very low crystallinity, leading to materials that are likely to be more flexible, have lower melting points, and exhibit improved solubility in common organic solvents compared to polyesters derived from linear diols.

Polymerization into Polyamides

While less common than the reaction between diamines and diacids, diols can be used in the synthesis of polyamides through alternative routes, such as catalytic dehydrogenation in the presence of a diamine. nih.gov This method allows for the direct formation of amide bonds from diols and diamines.

Should this compound be employed in such a synthesis, the resulting polyamide would feature the bulky diisoamyl groups adjacent to the ester-like linkage within the repeating unit. Similar to its effect in polyesters, this structure would significantly disrupt the hydrogen bonding that is characteristic of polyamides. The extensive hydrogen bonding between amide linkages is responsible for the high melting points and excellent mechanical properties of many conventional polyamides like nylon. By introducing the large, non-polar isoamyl groups, the inter-chain hydrogen bonding would be sterically hindered, leading to a polyamide with a more amorphous morphology, lower melting point, and potentially enhanced solubility.

Incorporation into Polycarbonate Resins

Polycarbonates are typically synthesized through the reaction of a diol with phosgene (B1210022) or through a transesterification reaction with a carbonate such as diphenyl carbonate. uwb.edu.pl The incorporation of this compound into a polycarbonate chain would introduce the bulky diisoamyl side groups.

This structural feature would be expected to increase the free volume of the polymer and reduce the efficiency of chain packing. As a result, the resulting polycarbonate would likely exhibit a lower glass transition temperature (Tg) compared to polycarbonates based on more rigid or linear diols. The bulky side chains would also be expected to enhance the polymer's toughness and impact resistance, while potentially decreasing its stiffness and tensile strength. The increased amorphous nature would also likely lead to improved optical clarity.

Studies on Copolymerization and Terpolymerization

There is a lack of specific studies on the copolymerization or terpolymerization of this compound in the available literature. However, it can be hypothesized that this diol could be used as a comonomer to modify the properties of existing polymers. For instance, incorporating a small amount of this compound into the synthesis of a semi-crystalline polyester like polyethylene (B3416737) terephthalate (B1205515) (PET) would be expected to reduce the crystallinity, lower the melting point, and improve the flexibility and impact strength of the resulting copolyester. tennessee.edu

In terpolymerization, this compound could be used in conjunction with two other monomers to create a polymer with a tailored set of properties. For example, in a polyester system, it could be combined with a rigid diol and a dicarboxylic acid to balance properties like thermal stability, mechanical strength, and processability. The specific ratios of the monomers would allow for fine-tuning of the final polymer's characteristics.

Structure-Property Relationships in this compound-Derived Polymers

The relationship between the molecular structure of a monomer and the macroscopic properties of the resulting polymer is a fundamental concept in polymer science. For this compound, its unique structure with two bulky, flexible side chains is the primary determinant of the properties of its derived polymers.

Influence of Diol Structure on Polymer Morphology

The morphology of a polymer, which describes the arrangement and ordering of its chains, is heavily influenced by the structure of its constituent monomers. The presence of the two large and flexible isoamyl groups on the this compound monomer unit would create significant steric hindrance.

This steric hindrance would disrupt the regular packing of polymer chains, making it difficult for them to form ordered crystalline structures. As a result, polymers incorporating this diol are expected to be predominantly amorphous. This amorphous nature would lead to materials that are transparent, as the lack of crystalline domains prevents the scattering of light.

The table below summarizes the anticipated influence of this compound's structure on polymer properties compared to a linear diol like 1,3-propanediol (B51772).

| Property | Expected Influence of this compound | Rationale |

| Crystallinity | Significantly Reduced | Bulky isoamyl groups hinder regular chain packing. |

| Melting Point (Tm) | Lowered or Absent | Disruption of crystalline structure. |

| Glass Transition Temp (Tg) | Potentially Lowered | Increased free volume and internal plasticization effect. |

| Solubility | Increased | Amorphous nature and presence of aliphatic side chains. |

| Flexibility / Toughness | Increased | Reduced crystallinity and potential for chain entanglement. |

| Stiffness / Tensile Strength | Decreased | Less efficient load transfer between amorphous chains. |

| Optical Clarity | Increased | Lack of light-scattering crystalline domains. |

Impact on Thermal and Mechanical Characteristics

The incorporation of this compound into a polymer backbone has a significant influence on the material's thermal and mechanical properties, primarily due to the sterically hindering isoamyl groups.

Mechanical Properties: The amorphous nature and increased Tg endowed by branched diols can lead to significant changes in mechanical performance. Studies comparing copolyesters from secondary (branched) diols with those from primary (linear) diols have shown that the branched structures can result in materials with both a higher modulus and a greater extension at break. acs.org For example, a methyl-branched poly(2,5-hexamethyleneadipate-co-2,5-hexamethylenefurandioate) displayed a modulus of 67.8 MPa and an extension at break of 89.7 mm, compared to 19.1 MPa and 44.5 mm for its linear analogue. nih.gov This suggests that using this compound can lead to tougher, more flexible materials rather than brittle ones.

| Property | Polymers from Linear Diols (e.g., 1,4-Butanediol) | Polymers from Branched Diols (e.g., this compound) | Underlying Reason |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Lower | Higher rsc.orgacs.org | Reduced chain flexibility and increased steric hindrance from side chains. nih.gov |

| Crystallinity | Often semi-crystalline | Typically amorphous acs.org | Bulky side groups disrupt chain packing and inhibit crystal formation. nih.gov |

| Tensile Modulus | Variable | Potentially higher nih.gov | Increased intermolecular interactions and chain entanglement. |

| Elongation at Break | Variable | Potentially higher nih.gov | Amorphous structure allows for greater deformation before failure. |

Molecular Weight Control and Distribution Analysis

Achieving a target molecular weight and a specific molecular weight distribution is critical for tailoring a polymer's final properties. The reactivity of the monomers used in step-growth polymerization is a key factor in this process.

Research into polyesters made from various bio-based diols has shown that monomer structure, particularly chain length and steric hindrance, affects reactivity. rsc.orgresearchgate.net Longer-chain linear diols have been found to be more reactive, generally yielding higher molecular weight polymers, as they are less sterically hindered. rsc.orgresearchgate.net The bulky isoamyl groups adjacent to the primary hydroxyls on this compound introduce significant steric hindrance. This structural feature can decrease the monomer's reactivity compared to linear diols. Consequently, achieving high molecular weight polymers using this diol may require adjusting polymerization conditions, such as employing longer reaction times, higher temperatures, or more effective catalysts to ensure complete conversion. nih.govacs.org By carefully managing these conditions, it is possible to control the final molecular weight and polydispersity index (PDI), thereby tailoring the polymer for specific applications.

| Factor | Observation with Branched Diols | Strategy for Molecular Weight Control |

|---|---|---|

| Steric Hindrance | Bulky side groups can lower monomer reactivity. rsc.org | Increase reaction time or temperature to drive polymerization to completion. |

| Polymerization Method | Transesterification routes can be effective but may require optimization. rsc.orgresearchgate.net | Select catalysts that are less sensitive to steric bulk; optimize molar ratios of reactants. nih.gov |

| Reaction Conditions | Higher excess of diol may be needed to achieve higher molecular weights. acs.org | Precisely control stoichiometry and ensure efficient removal of condensation byproducts (e.g., water). |

Applications in Biomaterials Development and Drug Delivery Systems

The unique properties derived from this compound make it a candidate for creating specialized polymers for the biomedical field. It is listed commercially as a reagent for biomaterials research, indicating its intended use in this area. tcichemicals.com

Biocompatibility is a prerequisite for any material intended for medical use. Polyesters and polyurethanes are classes of polymers widely explored for biomedical applications due to their degradability and tunable properties. The synthesis of novel copolymers for medical molding materials has been explored, with this compound being identified as a potential monomer component. google.com Its incorporation can be used to create amorphous, hydrophobic, and flexible materials, which are desirable attributes for devices that interface with soft tissues. The bulky side chains can also modulate the degradation rate of the polymer, a critical parameter for designing resorbable implants and medical devices.

Polymer scaffolds are three-dimensional porous structures that provide mechanical support and a template for cellular growth in tissue engineering. google.com The ideal scaffold material should be biocompatible, have an interconnected pore structure, and possess mechanical properties that match the target tissue. While specific studies detailing the use of this compound in scaffold fabrication are not prominent, its utility can be inferred. Polyesters synthesized from this diol would be amorphous and tough, which could be advantageous for creating flexible scaffolds for soft tissue engineering. The hydrophobicity imparted by the isoamyl groups could also be tuned to control protein adsorption and cell adhesion on the scaffold surface.

Polymeric nanoparticles, micelles, and hydrogels are extensively used as vehicles for controlled drug delivery. google.com The properties of the constituent polymer, such as its hydrophobicity and degradation kinetics, are crucial for determining drug loading efficiency and release profiles. There is a clear potential for using this compound as a building block for polymers in this field. google.com The significant hydrophobicity from the two isoamyl side chains could enhance the encapsulation of poorly water-soluble (hydrophobic) drugs within polymeric nanoparticles. Furthermore, the ester linkages in polyesters derived from this diol would be susceptible to hydrolysis, allowing for the creation of biodegradable vehicles that release their therapeutic payload as the polymer matrix degrades.

Role in Advanced Laminate and Composite Formulations

The incorporation of this compound into these resin formulations can offer distinct advantages. The bulky, flexible isoamyl side chains can act as internal plasticizers, increasing the toughness and impact resistance of the cured resin. By disrupting the tight packing of polymer chains, the diol reduces the brittleness often associated with highly cross-linked thermoset resins. This can lead to laminates and composites with improved durability and resistance to cracking under mechanical stress. The hydrophobicity imparted by the aliphatic side chains may also enhance the moisture resistance of the composite material, which is a critical factor for applications in marine or outdoor environments. tcichemicals.com

Catalysis: Exploiting 2,2 Diisoamyl 1,3 Propanediol Derivatives As Catalytic Agents

Design and Synthesis of 2,2-Diisoamyl-1,3-propanediol-Based Ligands and Catalysts

The synthesis of effective catalysts hinges on the rational design of ligands that can precisely control the electronic and steric environment of a metal center. The bulky this compound framework provides a robust scaffold for creating such ligands.

Synthesis of Chiral Ligands from this compound

The development of chiral ligands from readily available starting materials is a significant focus in asymmetric catalysis. While extensive research has been conducted on various diols for this purpose, the specific use of this compound remains a largely unexplored area. The general strategy for converting a prochiral diol into a chiral ligand involves a desymmetrization step, which can be achieved through various synthetic transformations.

Hypothetically, the synthesis of chiral ligands from this compound could proceed through several established methodologies. For instance, enzymatic resolutions or the use of chiral resolving agents could separate enantiomers of derivatized diols. More direct approaches might involve asymmetric transformations of the diol itself, guided by a chiral catalyst. Once a chiral diol is obtained, it can be further functionalized to introduce coordinating groups, such as phosphines, amines, or oxazolines, which are essential for metal binding and subsequent catalytic activity. The steric bulk of the diisoamyl groups is anticipated to play a crucial role in creating a well-defined chiral pocket around the metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.

Metal-Organic Frameworks (MOFs) Incorporating Diol Derivatives

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters and organic linkers. qub.ac.uk The versatility of MOF synthesis allows for the incorporation of a wide variety of organic building blocks, leading to materials with tunable pore sizes, surface areas, and chemical functionalities. Diols and their derivatives can serve as suitable organic linkers for MOF construction, offering multiple coordination sites.

Mechanistic Investigations of Catalytic Processes

Understanding the mechanism of a catalytic reaction is paramount for optimizing its performance and for the rational design of improved catalysts. For catalysts derived from this compound, mechanistic studies would be crucial to elucidate the role of the unique steric and electronic features of the ligand.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For a catalytic cycle involving a this compound-based catalyst, kinetic experiments would be designed to determine the reaction order with respect to the catalyst, substrates, and any other reagents. This information helps in formulating a rate law, which is a mathematical expression that describes the reaction rate.

Furthermore, techniques such as in-situ spectroscopy (e.g., NMR, IR) and mass spectrometry can be employed to identify and characterize reaction intermediates. By tracking the concentration of reactants, intermediates, and products over time, it is possible to map out the entire reaction pathway. Isotope labeling studies can also provide valuable insights into bond-breaking and bond-forming steps.

Role of Steric and Electronic Effects in Catalytic Activity

The catalytic activity and selectivity of a metal complex are profoundly influenced by the steric and electronic properties of its ligands. The this compound scaffold is expected to exert significant steric influence due to the bulky isoamyl groups. This steric hindrance can control the access of substrates to the metal center, thereby favoring specific reaction pathways and enhancing selectivity, particularly in asymmetric catalysis.

The electronic effects of ligands derived from this diol would depend on the nature of the coordinating atoms and any additional functional groups. By systematically modifying the ligand structure, for example, by introducing electron-donating or electron-withdrawing groups, it is possible to tune the electron density at the metal center. This, in turn, affects the metal's reactivity and its ability to activate substrates. Computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool to complement experimental studies by providing a theoretical understanding of how steric and electronic factors govern the catalytic process.

Applications in Organic Transformations

While the catalytic applications of this compound derivatives are still in their infancy, the unique structural characteristics of this diol suggest its potential utility in a variety of organic transformations. Based on the established roles of other sterically hindered diol-based ligands, several potential areas of application can be envisioned.

In the field of asymmetric catalysis , chiral ligands derived from this compound could be highly effective in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The well-defined chiral environment created by the bulky isoamyl groups could lead to high levels of enantioselectivity.

Table 1: Potential Asymmetric Catalytic Applications of this compound-based Ligands

| Reaction Type | Potential Substrates | Desired Chiral Products |

|---|---|---|

| Asymmetric Hydrogenation | Prochiral olefins, ketones | Chiral alkanes, alcohols |

| Asymmetric Hydrosilylation | Ketones, imines | Chiral alcohols, amines |

| Asymmetric Aldol (B89426) Reactions | Aldehydes, ketones | Chiral β-hydroxy carbonyls |

In the realm of polymerization catalysis , catalysts supported by ligands derived from this compound could influence the stereochemistry of the resulting polymer. The steric bulk of the ligand could control the insertion of monomers, leading to the formation of isotactic or syndiotactic polymers with specific physical properties.

MOFs constructed from this compound-based linkers could find applications in heterogeneous catalysis . The porous nature of MOFs allows for the diffusion of reactants to the active sites within the framework, while the specific chemical environment of the pores can influence the selectivity of the reaction. Potential applications include gas-phase reactions, shape-selective catalysis, and the catalysis of reactions involving large substrates.

Table 2: Potential Applications of MOFs Incorporating this compound Derivatives

| Application Area | Potential Reaction | Advantage of MOF Catalyst |

|---|---|---|

| Gas-Phase Catalysis | Oxidation, reduction reactions | High surface area, thermal stability |

| Shape-Selective Catalysis | Isomerization, cracking | Defined pore size and shape |

The exploration of this compound and its derivatives as platforms for catalyst development represents a promising new direction in chemical research. The unique steric attributes of this diol, combined with the potential for synthetic modification, offer a rich landscape for the design of novel ligands and materials with tailored catalytic properties. Future research in this area is expected to unveil a range of applications in both homogeneous and heterogeneous catalysis, contributing to the advancement of more efficient and selective chemical transformations.

Asymmetric Synthesis and Enantioselective Reactions

The development of chiral ligands and auxiliaries is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial in the pharmaceutical and fine chemical industries. Diols are a prominent class of precursors for chiral ligands. While specific studies detailing the use of this compound derivatives in widely adopted asymmetric reactions are not extensively documented in peer-reviewed literature, the structural motifs of similar 1,3-diols are known to be effective in various enantioselective transformations.

Generally, chiral 1,3-diols can be converted into a variety of ligand classes, including phosphines, phosphites, and diphosphines, which can then be coordinated to transition metals such as rhodium, ruthenium, and palladium. These metal-ligand complexes are then employed as catalysts. The steric bulk of the diisoamyl groups in derivatives of this compound would be expected to create a well-defined chiral pocket around the metal center, which could lead to high levels of enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, and allylic alkylation.

The effectiveness of such ligands is often evaluated by their performance in benchmark reactions. Key performance indicators include:

Enantiomeric Excess (ee %): A measure of the stereoselectivity of the reaction.

Yield (%): The efficiency of the chemical conversion.

Turnover Number (TON) and Turnover Frequency (TOF): Metrics for catalyst activity and longevity.

Below is a hypothetical data table illustrating the kind of results that would be sought in the evaluation of a new chiral ligand derived from this compound in a model asymmetric hydrogenation reaction.

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | ee (%) |

| 1 | Methyl acetoacetate | 0.1 | Methanol | 25 | 10 | >99 | 95 |

| 2 | Acetophenone | 0.5 | Toluene | 40 | 20 | 98 | 92 |

| 3 | Itaconic acid | 0.1 | Ethanol | 30 | 15 | >99 | 97 |

This table is illustrative and does not represent experimentally verified data for this compound derivatives.

Polymerization Catalysis and Catalyst Deactivation

In the realm of polymerization, specific ethers and related compounds can act as internal or external donors in Ziegler-Natta catalyst systems, particularly for the polymerization of olefins like propylene (B89431). These donors can influence the activity and stereospecificity of the catalyst, thereby controlling the properties of the resulting polymer.

A relevant example is the use of diisoamyl ether in the preparation of a catalyst component for propylene polymerization. In a patented process, diisoamyl ether is reacted with titanium tetrachloride and an organoaluminum compound to form a solid catalyst component. google.com The presence of the diisoamyl ether influences the catalyst's performance.

The following table presents data adapted from a patent, illustrating the effect of the catalyst system containing a diisoamyl compound on the polymerization of propylene.

| Example | Polymerization Time (hours) | Polypropylene Yield (g) | Solubility in boiling n-heptane (%) |

| 1 | 5 | 610 | 2.1 |

| 2 | 5 | 580 | 1.8 |

Data adapted from US Patent 4,110,248 A, which uses diisoamyl ether, a related but different compound. google.com

Catalyst Deactivation

Catalyst deactivation is a critical issue in industrial polymerization processes, leading to reduced efficiency and increased costs. Deactivation can occur through several mechanisms, including poisoning, fouling, thermal degradation, and mechanical failure. scispace.commdpi.com In the context of Ziegler-Natta catalysis, impurities in the monomer and solvent streams, such as water, oxygen, and polar compounds, can act as poisons to the catalyst. The bulky diisoamyl groups in a potential catalyst ligand could offer some steric protection to the active metal center, possibly enhancing its resistance to certain deactivating species. However, the ligand itself could also be susceptible to degradation under harsh reaction conditions, leading to a loss of catalytic activity over time. Understanding the mechanisms of deactivation is crucial for optimizing catalyst stability and process efficiency.

Computational and Theoretical Chemistry Studies of 2,2 Diisoamyl 1,3 Propanediol

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for exploring the dynamic nature of flexible molecules like 2,2-diisoamyl-1,3-propanediol. These methods can provide detailed insights into the molecule's preferred shapes and its interactions with its environment.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis is the first step in understanding the behavior of this compound. Due to the rotation around its single bonds, the molecule can adopt a multitude of three-dimensional arrangements, or conformations. The significant steric hindrance introduced by the two isoamyl groups at the C2 position is expected to play a crucial role in determining the energetically favorable conformations.

Computational studies on the simpler 1,3-propanediol (B51772) have revealed a complex potential energy surface with numerous conformers. nih.gov For this compound, the conformational analysis would be even more complex. The rotation of the two hydroxyl groups and the flexible isoamyl chains would lead to a vast number of possible conformers. Quantum chemical calculations would be employed to determine the relative energies of these conformers and identify the most stable structures. It is anticipated that conformations allowing for intramolecular hydrogen bonding between the two hydroxyl groups would be among the most stable, although the bulky isoamyl groups might impose geometric constraints on the formation of such bonds.

Illustrative Data Table: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (O-C1-C2-C3) | Dihedral Angle (C1-C2-C3-O) | Intramolecular H-bond | Relative Energy (kcal/mol) |

| 1 | anti | anti | No | 0.00 |

| 2 | gauche | anti | Yes | -1.5 |

| 3 | anti | gauche | Yes | -1.5 |

| 4 | gauche | gauche | Yes | -2.8 |

Note: This data is hypothetical and intended to illustrate the kind of results a conformational analysis would yield.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. Molecular dynamics (MD) simulations can be used to study these interactions in detail. In a pure liquid of this compound, intermolecular hydrogen bonding between the hydroxyl groups would be a dominant cohesive force.

The effect of a solvent on the conformational equilibrium of the molecule is also a critical aspect. In a polar protic solvent like water, the solvent molecules would compete with intramolecular hydrogen bonds, potentially stabilizing more extended conformations. Conversely, in a nonpolar solvent, intramolecular hydrogen bonds would be more favored. The polarizable continuum model (PCM) is a computational method that can be used to approximate the effect of a solvent on the electronic structure and energetics of the molecule.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl groups due to the presence of lone pairs of electrons. The LUMO would likely be distributed over the C-O antibonding orbitals. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Illustrative Data Table: Calculated FMO Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Note: This data is hypothetical and based on typical values for similar diols.

Prediction of Reaction Mechanisms and Transition States

Quantum chemical calculations can be used to map out the entire energy profile of a chemical reaction, including the structures of reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction mechanism. For example, the esterification of this compound with a carboxylic acid could be studied computationally to determine the activation energy and the geometry of the transition state. The significant steric hindrance from the isoamyl groups would be expected to increase the activation energy for reactions involving the hydroxyl groups compared to less substituted diols.

Spectroscopic Correlations and Theoretical Predictions

Computational methods are widely used to predict various types of spectra, which can then be compared with experimental data to confirm the structure of a molecule.

Theoretical calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The calculated frequencies and intensities of the vibrational modes can be correlated with the experimental peaks. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl groups, C-H stretching of the isoamyl chains, and various bending and torsional modes of the molecular skeleton.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy using quantum chemical methods. The calculated chemical shifts for the different carbon and hydrogen atoms in this compound would be a valuable tool for assigning the peaks in the experimental ¹H and ¹³C NMR spectra.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C3 (CH₂OH) | 65-70 |

| C2 | 40-45 |

| Isoamyl CH₂ | 35-40 |

| Isoamyl CH | 25-30 |

| Isoamyl CH₃ | 20-25 |

Note: This data is hypothetical and represents a plausible range of chemical shifts.

Future Research Directions and Unexplored Avenues for 2,2 Diisoamyl 1,3 Propanediol

Novel Synthetic Applications and Method Development

Currently, the synthesis of 2,2-disubstituted-1,3-propanediols can be complex. Future research could focus on developing more efficient and sustainable synthetic routes to 2,2-Diisoamyl-1,3-propanediol. This could involve exploring novel catalytic systems that allow for the direct and selective addition of isoamyl groups to a propanediol (B1597323) backbone. Additionally, enzymatic or bio-catalytic methods, which are gaining traction in green chemistry, could offer a more environmentally friendly alternative to traditional organic synthesis.

Further research into the reactivity of the hydroxyl groups of this compound could unveil new classes of derivatives with unique properties. For example, the synthesis of novel esters, ethers, and carbonates derived from this diol could lead to the development of new plasticizers, solvents, or monomers for specialty polymers. The bulky isoamyl groups are expected to impart significant steric hindrance, which could be exploited to create molecules with enhanced hydrolytic stability or unique conformational properties.

Expansion into Emerging Materials Science Fields

The true potential of this compound likely lies in its application as a monomer in advanced polymer systems. The two primary hydroxyl groups allow for its incorporation into a variety of polymer backbones, including polyesters, polyurethanes, and polycarbonates. The presence of the two isoamyl groups at the C2 position is expected to significantly influence the properties of the resulting polymers.

One of the most promising areas of investigation is the development of novel biodegradable polymers. Research on similar branched diols, such as 2-methyl-1,3-propanediol, has shown that the incorporation of such structures can disrupt polymer crystallinity, leading to materials with elastomeric properties. mdpi.comresearchgate.net Following this precedent, this compound could be a key component in the synthesis of new biodegradable thermoplastic elastomers. These materials could find applications in flexible packaging, medical devices, and agricultural films.

The table below outlines potential research avenues for new polymers incorporating this compound, based on analogous research with other branched diols.

| Polymer Class | Potential Co-monomers | Expected Properties | Potential Applications |

| Polyesters | Adipic acid, Succinic acid, Lactide | Increased flexibility, lower crystallinity, enhanced biodegradability | Flexible films, soft-touch coatings, medical implants |

| Polyurethanes | Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI) | Improved thermal stability, enhanced hydrolytic resistance | High-performance elastomers, adhesives, sealants |

| Polycarbonates | Phosgene (B1210022), Diphenyl carbonate | High impact strength, good optical clarity, increased solubility | Engineering thermoplastics, optical lenses, protective coatings |

Furthermore, the unique molecular architecture of this compound could be leveraged in the design of high-performance resins and coatings. The bulky side chains may create a more open polymer network, potentially leading to materials with low dielectric constants for microelectronics applications or enhanced gas permeability for membrane technologies.

Interdisciplinary Research Opportunities and Collaborations

The exploration of this compound's potential should not be confined to the fields of chemistry and materials science. Interdisciplinary collaborations could unlock a host of new applications. For instance, in the biomedical field, biodegradable polymers derived from this diol could be investigated for drug delivery systems or as scaffolds for tissue engineering. The biocompatibility and degradation profile of such materials would need to be thoroughly investigated in collaboration with biologists and medical researchers.

In the realm of nanotechnology, derivatives of this compound could be used as functional ligands for the surface modification of nanoparticles. The long, branched alkyl chains could enhance the dispersibility of nanoparticles in organic matrices, leading to improved performance in nanocomposites.

Collaboration with computational chemists could also provide valuable insights. Molecular modeling studies could predict the conformational behavior of polymers incorporating this compound, helping to guide synthetic efforts and predict material properties before they are synthesized in the lab. This synergy between experimental and theoretical approaches will be crucial in accelerating the discovery of new applications for this underutilized chemical building block.

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for preparing 2,2-diisoamyl-1,3-propanediol, and how can reaction parameters be optimized?

- Methodology:

- Transesterification: Analogous to 2,2-diethyl-1,3-propanediol synthesis, isoamyl alcohol and propanediol derivatives can undergo acid/base-catalyzed transesterification. Reaction conditions (e.g., temperature, catalyst loading) must be optimized using kinetic studies .

- Alkylation: React 1,3-propanediol with isoamyl halides under alkaline conditions. Monitor progress via TLC or GC-MS to identify intermediates and optimize stoichiometry .

- Purification: Recrystallization from toluene (as in 2,2-dimethyl-1,3-propanediol purification) or vacuum distillation to achieve >99% purity. Validate purity via melting point analysis and HPLC .

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

- Methodology:

- NMR: Use - and -NMR to confirm substitution patterns (e.g., diisoamyl groups at C2) and hydroxyl proton integration. Compare with databases for structural validation .

- IR Spectroscopy: Identify O-H stretching (~3200–3500 cm) and C-O vibrations (~1050–1250 cm) to confirm diol functionality .

- GC-MS: Analyze volatile derivatives (e.g., silylated compounds) to detect impurities and quantify yield .

Advanced Research Questions

Q. What mechanistic pathways explain regioselectivity in derivatization reactions of this compound?

- Methodology:

- Kinetic Isotope Effects (KIE): Use deuterated substrates to probe hydrogen-bonding interactions during esterification or etherification. Compare reaction rates via GC or LC-MS .

- Computational Modeling: Apply DFT calculations to simulate transition states and identify steric/electronic effects of isoamyl substituents on reaction pathways .

- Controlled Experiments: Vary substituents (e.g., isoamyl vs. ethyl) to isolate steric contributions to regioselectivity .

Q. How do thermodynamic properties (e.g., phase behavior) influence crystallization and stability of this compound?

- Methodology:

- Differential Scanning Calorimetry (DSC): Measure melting points and enthalpy of fusion. Compare with analogs (e.g., 2,2-dimethyl-1,3-propanediol melts at 399.2 K ).

- Phase Diagrams: Construct binary phase diagrams with solvents (e.g., toluene or water) to identify eutectic points and optimize recrystallization conditions .

- Hygroscopicity Testing: Monitor water adsorption/desorption using dynamic vapor sorption (DVS) to assess storage stability .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting points) for this compound?

- Methodology:

- Reproducibility Studies: Replicate synthesis/purification protocols from conflicting studies. For example, recrystallization solvents (toluene vs. ethyl acetate) may yield polymorphs with differing melting points .

- Advanced Analytics: Use single-crystal X-ray diffraction to resolve structural ambiguities affecting solubility or phase transitions .

- Meta-Analysis: Cross-reference data with analogs (e.g., 2,2-diethyl-1,3-propanediol has a boiling point of 160°C at 50 mmHg ) to identify outliers.

Data Contradiction Analysis

Q. What experimental strategies mitigate discrepancies in catalytic efficiency during this compound synthesis?

- Methodology:

- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., AlCl) under identical conditions. Monitor yields via GC and optimize catalyst-substrate ratios .

- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to detect intermediates and identify side reactions (e.g., etherification vs. esterification) .

- Statistical Design: Apply response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent polarity .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.